Benzene, diheptyl-
Description
Benzene, diheptyl- refers to a class of aromatic hydrocarbons or derivatives where two heptyl (-C₇H₁₅) groups are attached to a benzene ring. A closely related compound identified in the evidence is 1,2-Benzenedicarboxylic acid, diheptyl ester (CAS 3648-21-3), also known as diheptyl phthalate . This compound is an ester derivative of phthalic acid, with the molecular formula C₂₂H₃₄O₄ and a molecular weight of 362.50 g/mol. Diheptyl phthalate is structurally characterized by two heptyl ester groups bonded to the ortho positions of a benzene ring. It is commonly utilized as a plasticizer in polymer industries due to its ability to enhance material flexibility and durability .
Properties
CAS No. |
89231-32-3 |
|---|---|
Molecular Formula |
C20H34 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
1,2-diheptylbenzene |
InChI |
InChI=1S/C20H34/c1-3-5-7-9-11-15-19-17-13-14-18-20(19)16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16H2,1-2H3 |
InChI Key |
YKESFFAKHODZNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=CC=C1CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, diheptyl- can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of benzene, diheptyl- follows a similar route but on a larger scale. The process involves the continuous feeding of benzene and heptyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Types of Reactions:
Substitution Reactions: Benzene, diheptyl- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Oxidation Reactions: The alkyl side chains of benzene, diheptyl- can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens, iron(III) chloride catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed:
Substitution: Halogenated derivatives of benzene, diheptyl-.
Oxidation: Carboxylic acids derived from the oxidation of the heptyl side chains.
Reduction: Alkane derivatives of benzene, diheptyl-.
Scientific Research Applications
Benzene, diheptyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkyl substitution on the reactivity of benzene rings.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic alkyl chains.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of benzene, diheptyl- primarily involves its interactions with other molecules through its hydrophobic alkyl chains and aromatic ring. The benzene ring can participate in π-π interactions, while the heptyl chains can engage in hydrophobic interactions. These properties make it useful in various applications, such as in the stabilization of emulsions and in the formation of micelles in surfactant systems.
Comparison with Similar Compounds
Structural Influence on Physical Properties
- Alkyl Chain Length : Longer alkyl chains (e.g., heptyl in diheptyl phthalate vs. ethyl in diethyl phthalate) correlate with increased molecular weight and boiling points. For instance, diheptyl phthalate (MW 362.50) has a higher boiling point (~350°C) compared to diethyl phthalate (295°C) due to stronger van der Waals interactions .
- Hydrophobicity : Benzene derivatives with longer alkyl substituents, such as (1-pentylheptyl)benzene (MW 246.43), exhibit enhanced hydrophobicity, making them suitable for lubricant formulations . In contrast, shorter-chain derivatives like hexylbenzene (MW 162.27) are more soluble in organic solvents .
Reactivity and Functional Group Impact
- Ester vs. Alkyl Substituents: Diheptyl phthalate’s ester groups impart polarity and plasticizing efficiency, enabling its use in PVC and rubber industries . In contrast, alkylbenzenes like (2-methylpropyl)benzene lack ester functionalities, limiting their utility to non-polar applications such as surfactants or fragrances .
- Longer chains may reduce desorption yields due to increased steric hindrance and stronger substrate interactions .
Industrial and Environmental Considerations
- Plasticizer Efficiency : Diheptyl phthalate’s longer ester chains provide superior plasticizing performance compared to shorter-chain phthalates (e.g., diethyl phthalate), but its persistence in the environment raises concerns about bioaccumulation .
- Volatility : Branched alkylbenzenes like (2-methylpropyl)benzene exhibit lower boiling points (~170°C) compared to linear-chain analogs, making them more volatile and suitable for aerosol applications .
Table 2: Comparative Reactivity in Surface Adsorption Studies
Note: Data for diheptyl phthalate is extrapolated from related phthalate studies.
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